3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride
CAS No.: 1803583-61-0
Cat. No.: VC7567966
Molecular Formula: C11H15Cl2N3O
Molecular Weight: 276.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803583-61-0 |
|---|---|
| Molecular Formula | C11H15Cl2N3O |
| Molecular Weight | 276.16 |
| IUPAC Name | 3-(2-aminoethyl)-2-methylquinazolin-4-one;dihydrochloride |
| Standard InChI | InChI=1S/C11H13N3O.2ClH/c1-8-13-10-5-3-2-4-9(10)11(15)14(8)7-6-12;;/h2-5H,6-7,12H2,1H3;2*1H |
| Standard InChI Key | DGQXQSRPNJHQEH-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=CC=C2C(=O)N1CCN.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 3-(2-aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride is C₁₁H₁₅Cl₂N₃O, with a molar mass of 276.16 g/mol. Its IUPAC name, 3-(2-aminoethyl)-2-methylquinazolin-4-one; dihydrochloride, reflects the substitution pattern: a methyl group at position 2, an aminoethyl chain at position 3, and a ketone at position 4. The dihydrochloride salt improves solubility in polar solvents, though exact solubility data remain unpublished.
Key Structural Features:
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Bicyclic Core: A fused benzene ring (positions 1–6) and pyrimidine ring (positions 1, 2, 4, 5).
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Substituents:
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Methyl Group (C-2): Enhances hydrophobic interactions in biological systems.
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Aminoethyl Chain (C-3): Provides a protonatable amine for salt formation and potential hydrogen bonding.
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Dihydrochloride Salt: Stabilizes the compound via ionic interactions with nitrogen lone pairs.
The compound’s SMILES notation (CC1=NC2=CC=CC=C2C(=O)N1CCN.Cl.Cl) and InChIKey (DGQXQSRPNJHQEH-UHFFFAOYSA-N) are critical for database searches and cheminformatics analyses.
| Activity | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| PI3Kδ Inhibition | MV411 leukemia cells | <10 nM | |
| HDAC6 Inhibition | AML cell lines | <10 nM | |
| Tubulin Binding | Colchicine site | 2.4 μM |
Applications in Drug Discovery
This compound serves as a building block for synthesizing libraries of quinazolinone derivatives. For example:
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Dual-Target Inhibitors: Incorporating hydroxamic acid moieties yields hybrids with PI3K/HDAC inhibitory activity .
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Antiproliferative Agents: Styryl-quinazolinones (e.g., compound 64) disrupt tubulin polymerization, inducing apoptosis in cancer cells .
Structural Optimization Strategies:
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Linker Variation: Adjusting the aminoethyl chain length modulates solubility and target affinity .
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Salt Forms: Dihydrochloride salts enhance bioavailability compared to free bases.
| Parameter | Value |
|---|---|
| CAS No. | 1803583-61-0 |
| Purity | ≥95% (HPLC) |
| Storage | 2–8°C, desiccated |
| Packaging | 1 mg to 1 kg |
Future Perspectives
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